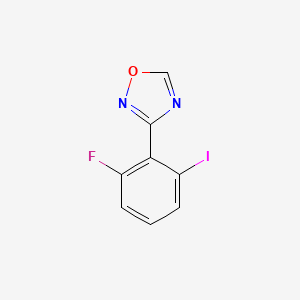

3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole

説明

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of oxadiazole chemistry, which began with pioneering work in the late nineteenth century. The foundational synthesis of 1,2,4-oxadiazoles was first achieved in 1884 by Tiemann and Krüger, who initially designated these compounds as furo[ab1]diazoles. This groundbreaking work established the fundamental synthetic methodologies that would later enable the development of more complex derivatives, including halogenated variants such as this compound.

The original synthetic approach developed by Tiemann and Krüger involved the reaction of amidoximes with acyl chlorides under thermal conditions, a methodology that required heating beyond the melting point of the amidoxime to facilitate substrate coupling and subsequent cyclization. This classical procedure, while innovative for its time, presented significant challenges including low yields, extended reaction times ranging from six to twelve hours, and difficulties in product purification due to the formation of unwanted byproducts.

The evolution toward halogenated oxadiazole derivatives, particularly those containing fluorine and iodine substituents, represents a more recent development in the field. The specific compound this compound, bearing the Chemical Abstracts Service registry number 1262412-81-6, emerged as part of systematic efforts to explore the effects of halogen substitution on oxadiazole properties. The introduction of fluorine at the ortho position and iodine at the meta position relative to the oxadiazole ring creates a unique electronic environment that distinguishes this compound from earlier, simpler oxadiazole derivatives.

The biological activity studies of 1,2,4-oxadiazole derivatives began in earnest during the 1940s, approximately sixty years after the initial discovery of the heterocyclic scaffold. This delayed recognition of biological potential reflects the gradual evolution of medicinal chemistry as a discipline and the development of more sophisticated screening methodologies. The first commercially available pharmaceutical containing a 1,2,4-oxadiazole ring, known as Oxolamine, was introduced to the market in the 1960s as a cough suppressant, marking a significant milestone in the practical application of oxadiazole chemistry.

Significance in Heterocyclic Chemistry

The significance of this compound within the broader context of heterocyclic chemistry extends far beyond its individual molecular properties, encompassing fundamental principles of electronic structure, synthetic methodology, and structure-activity relationships. The 1,2,4-oxadiazole heterocycle demonstrates remarkable bioisosteric equivalency with ester and amide functional groups, a property that has profound implications for drug design and molecular recognition. This bioisosteric relationship enables oxadiazole derivatives to serve as effective replacements for traditional carbonyl-containing functionalities while potentially offering improved metabolic stability and altered pharmacokinetic profiles.

The heterocyclic framework of 1,2,4-oxadiazoles consists of a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, with the specific arrangement providing unique electronic characteristics. The compound this compound exemplifies how strategic halogen substitution can modulate these electronic properties. The fluorine atom, with its exceptional electronegativity and small size, exerts a powerful electron-withdrawing effect that significantly influences the electron density distribution throughout the molecular framework. Conversely, the iodine substituent contributes substantial polarizability and potential for halogen bonding interactions, creating a complementary electronic environment that enhances molecular recognition capabilities.

Recent comprehensive reviews have highlighted the diverse biological activities exhibited by 1,2,4-oxadiazole derivatives, including antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antidiabetic properties. The structural versatility of the oxadiazole scaffold allows for extensive modification through substitution at various positions, enabling researchers to fine-tune molecular properties for specific applications. The compound this compound represents a particularly sophisticated example of this approach, where the strategic placement of two different halogens creates a multifaceted electronic environment suitable for complex molecular interactions.

The synthetic accessibility of oxadiazole derivatives has been greatly enhanced through the development of modern methodologies, including microwave-assisted synthesis and solvent-free reactions. These advances have addressed many of the limitations associated with classical synthetic approaches, enabling the efficient preparation of complex derivatives such as this compound with improved yields and reduced reaction times. The ability to rapidly synthesize diverse oxadiazole libraries has accelerated structure-activity relationship studies and facilitated the identification of compounds with enhanced biological properties.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting both the parent heterocycle and the specific substitution pattern. The compound's full systematic name precisely describes the molecular architecture, beginning with the substituent identification and concluding with the heterocyclic core designation. The numerical prefix "3-" indicates the position of attachment between the phenyl ring and the oxadiazole heterocycle, specifically at the carbon atom adjacent to the nitrogen-oxygen bond within the five-membered ring.

The phenyl substituent designation "(2-Fluoro-6-iodophenyl)" employs positional numbering that originates from the carbon atom directly connected to the oxadiazole ring, which serves as position 1 of the phenyl ring. The fluorine atom occupies position 2, representing the ortho position relative to the oxadiazole attachment point, while the iodine atom resides at position 6, corresponding to the other ortho position. This specific substitution pattern creates a distinctive electronic environment characterized by the proximity of both halogen atoms to the heterocyclic system.

The heterocyclic core designation "1,2,4-oxadiazole" indicates the specific isomeric form among the four possible oxadiazole variants. The numerical sequence "1,2,4" describes the relative positions of the heteroatoms within the five-membered ring, with oxygen occupying position 1 and nitrogen atoms at positions 2 and 4. This particular isomer differs significantly from alternatives such as 1,3,4-oxadiazole or 1,2,5-oxadiazole in terms of electronic structure, synthetic accessibility, and biological activity profiles.

The molecular formula C₈H₄FIN₂O provides a concise representation of the compound's atomic composition, indicating the presence of eight carbon atoms, four hydrogen atoms, one fluorine atom, one iodine atom, two nitrogen atoms, and one oxygen atom. The molecular weight of 290.03 grams per mole reflects the substantial contribution of the iodine atom, which constitutes approximately 44% of the total molecular mass. This relatively high molecular weight, combined with the presence of multiple heteroatoms, influences the compound's physical properties including solubility, volatility, and intermolecular interactions.

The Chemical Abstracts Service registry number 1262412-81-6 serves as a unique identifier for this compound within chemical databases and literature. This numerical designation facilitates unambiguous identification of the compound across different nomenclature systems and languages, ensuring consistency in scientific communication and regulatory documentation. The systematic assignment of Chemical Abstracts Service numbers follows chronological registration protocols, providing insights into the relative timing of compound discovery and characterization.

Table 1: Chemical Identification Parameters for this compound

The classification of this compound within broader chemical taxonomies encompasses multiple hierarchical levels, from fundamental heterocyclic systems to specific substitution patterns. At the highest level, the compound belongs to the class of nitrogen-containing heterocycles, which represent one of the most important categories of organic compounds in pharmaceutical and materials science. Within this broad classification, oxadiazoles constitute a specific subclass characterized by the presence of both nitrogen and oxygen heteroatoms within the same five-membered ring system.

The further classification as a 1,2,4-oxadiazole distinguishes this compound from other oxadiazole isomers and reflects the specific connectivity pattern of heteroatoms within the ring. This isomeric form is particularly significant due to its synthetic accessibility and demonstrated biological activity across multiple therapeutic areas. The presence of halogen substituents places this compound within the specialized category of halogenated heterocycles, compounds that often exhibit enhanced biological activities due to the unique properties of halogen atoms in biological systems.

特性

IUPAC Name |

3-(2-fluoro-6-iodophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FIN2O/c9-5-2-1-3-6(10)7(5)8-11-4-13-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHIKYRWUJMCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C2=NOC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The data presented is based on various studies and research findings that highlight the compound's potential in drug development.

Structure and Synthesis

1,2,4-Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The specific structure of This compound includes a fluorine and iodine substituent on the phenyl ring, which may enhance its biological activity compared to other derivatives.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity : The compound has been tested against various cancer cell lines. In a study evaluating multiple oxadiazole derivatives, it was found that some exhibited IC values as low as 2.76 µM against ovarian cancer cell lines (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | OVXF 899 | 2.76 |

| This compound | PXF 1752 | 9.27 |

These findings suggest that the incorporation of halogen atoms can significantly influence the antiproliferative activity of oxadiazole derivatives.

Antimicrobial Activity

The antimicrobial potential of This compound has also been explored. Modified oxadiazoles have shown effectiveness against various pathogens:

- Activity Against Bacterial Strains : Studies have indicated that certain derivatives possess activity against multidrug-resistant strains such as Clostridioides difficile and Enterococcus faecium . The structure of the compound may contribute to its permeability and efficacy in targeting gastrointestinal pathogens.

Anti-inflammatory Activity

Inflammation-related studies have demonstrated the anti-inflammatory properties of oxadiazole derivatives:

- In Vivo Studies : In rat models induced with paw swelling using carrageenan, some oxadiazole derivatives showed anti-inflammatory effects comparable to standard treatments like Indomethacin . This suggests potential therapeutic applications in managing inflammatory conditions.

Case Studies

Several case studies have highlighted the potential of oxadiazoles in drug discovery:

- Case Study on Anticancer Activity : A derivative similar to This compound was evaluated for its selective cytotoxicity against a panel of cancer cell lines. The results indicated a promising selectivity profile with lower toxicity towards non-cancerous cells .

- Antimicrobial Resistance Mechanisms : Research has shown unique resistance mechanisms in pathogens treated with oxadiazoles that do not confer resistance to conventional antibiotics like ampicillin and vancomycin. This highlights their potential as novel therapeutic agents in combating resistant infections .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Halogen-Substituted Derivatives

- 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole (PubChem CID: N/A): The addition of a methyl group at position 5 of the oxadiazole ring increases lipophilicity (logP) compared to the non-methylated parent compound.

3-Bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide :

This anthranilic diamide derivative, containing a 1,2,4-oxadiazole ring, exhibits insecticidal activity (LC₅₀ = 0.20 mg L⁻¹ against Plutella xylostella). The sulfonylmethyl group enhances electrophilicity, facilitating covalent interactions with insecticidal targets .

Triazolo-Thiadiazole Analogues

- 3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Replacing the oxadiazole with a triazolo-thiadiazole system introduces additional nitrogen atoms, altering electronic properties. The phenoxymethyl group may enhance π-π stacking interactions in enzyme pockets .

Physicochemical Properties

Key parameters influencing bioactivity include logP (lipophilicity) and pKa (acid dissociation constant):

Structural and Electronic Comparisons

準備方法

Starting Materials and Key Intermediates

- 2-Fluoro-6-iodoaniline or its derivatives are commonly used as aromatic precursors, providing the fluorine and iodine substituents on the phenyl ring.

- Amidoximes derived from nitriles related to the aromatic ring are prepared as key intermediates.

- Carboxylic acid derivatives (acyl chlorides, esters) corresponding to the desired substitution pattern are used for cyclization.

Typical Synthetic Route

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Preparation of Amidoxime | Conversion of 2-fluoro-6-iodobenzonitrile to the corresponding amidoxime via reaction with hydroxylamine. |

| 2 | Cyclization to Oxadiazole | Reaction of the amidoxime with activated carboxylic acid derivatives (e.g., acyl chloride or ester) under dehydrating conditions (e.g., phosphorus oxychloride or thionyl chloride) to form the 1,2,4-oxadiazole ring. |

| 3 | Purification | Isolation and purification of the final product by recrystallization or chromatographic methods. |

This general synthetic scheme is supported by data from Vulcanchem, which describes the reaction of 2-fluoro-5-iodoaniline with carbamate derivatives and dehydrating agents to yield the target oxadiazole, with purification via recrystallization or chromatography.

Alternative and Advanced Methods

One-Pot Synthesis and Functionalization:

Recent literature reports one-pot, two-stage protocols for synthesizing substituted oxadiazoles involving carboxylic acids and N-isocyaniminotriphenylphosphorane (NIITP), followed by copper-catalyzed arylation using aryl iodides. Although these methods are described for 1,3,4-oxadiazoles, the strategy highlights the potential for streamlined synthesis of substituted oxadiazoles under mild conditions with good functional group tolerance.Green Chemistry Approaches:

Photoredox catalysis using organic dyes under visible light irradiation has been explored for the synthesis of trisubstituted oxadiazoles. While these methods are more environmentally friendly, yields are moderate (35–50%), and reaction times can be longer.

Comparative Data Table of Preparation Methods for 1,2,4-Oxadiazoles Including Halogenated Derivatives

| Method | Starting Materials | Conditions | Catalyst/Agent | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoximes, acyl chlorides | Heating, dehydrating agents | TBAF, pyridine, POCl3, SOCl2 | 40–90 | Simple, well-established | Harsh conditions, purification issues |

| Amidoxime + Activated Ester | Amidoximes, methyl/ethyl esters | Room temperature to reflux | EDC, DCC, CDI, TBTU, T3P | 30–85 | Mild conditions, moderate yields | Longer reaction times, moderate yields |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, nitriles | Pt(IV) catalyst, mild conditions | Platinum(IV) catalyst | 20–60 | Mild conditions | Poor solubility, expensive catalyst |

| One-Pot Amidoxime + Ester | Amidoximes, methyl/ethyl esters | NaOH/DMSO, room temperature | Superbase (NaOH) | 11–90 | Green chemistry, simple purification | Long reaction times, variable yields |

| Photoredox Catalysis | Disubstituted azirines, nitrosoarenes | Visible light, organic dye | 9-mesityl-10-methylacridinium perchlorate | 35–50 | Environmentally friendly | Moderate yields, limited scope |

| Copper-Catalyzed Arylation | Oxadiazole intermediates, aryl iodides | 1,4-Dioxane, 80–120 °C | CuI, Cs2CO3, 1,10-phenanthroline | 70–90 | Functionalization versatility | Requires transition metal catalyst |

Research Findings and Observations

- The classical amidoxime-acyl chloride cyclization remains the most widely used method for synthesizing halogenated 1,2,4-oxadiazoles due to its straightforwardness and relatively high yields.

- Newer one-pot methods and green chemistry approaches are promising for reducing reaction times and environmental impact but often require optimization to improve yields and substrate scope.

- The presence of fluorine and iodine substituents on the phenyl ring influences the reactivity and purification of the final oxadiazole products, often necessitating careful control of reaction conditions.

- Copper-catalyzed arylation post-oxadiazole formation offers a powerful tool for late-stage functionalization, expanding the chemical diversity accessible from common intermediates.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole, and how can reaction conditions be adjusted to improve yield?

- Methodology :

- Step 1 : Start with 2-fluoro-6-iodobenzohydrazide as the precursor. React with carbon disulfide (CS₂) in ethanol under basic conditions (e.g., KOH) to form potassium dithiocarbazinate.

- Step 2 : Cyclize the intermediate using hydrazine hydrate (99%) under reflux to yield the triazole-thiol intermediate.

- Step 3 : Perform condensation with appropriate acylating agents (e.g., substituted acetic acids) in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring .

- Optimization : Adjust molar ratios (e.g., excess POCl₃ for complete cyclization) and reflux time (6–8 hours). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How can computational tools like Multiwfn be applied to analyze the electronic structure of this compound?

- Methodology :

- Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces, identifying nucleophilic/electrophilic regions influenced by the iodine and fluorine substituents.

- Topological Analysis : Perform Atoms-in-Molecules (AIM) analysis to evaluate bond critical points (BCPs) and electron density distribution .

- Orbital Composition : Analyze Natural Bond Orbital (NBO) contributions to understand hybridization and charge transfer effects.

Q. How does single-crystal X-ray diffraction confirm the molecular geometry of halogenated 1,2,4-oxadiazoles?

- Methodology :

- Crystallization : Grow crystals via slow evaporation of ethanol/dichloromethane solutions.

- Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 113–296 K.

- Analysis : Refine structures with SHELX; validate bond lengths (C–I: ~2.09 Å, C–F: ~1.35 Å) and dihedral angles between oxadiazole and aryl rings .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported synthetic methodologies for aryl-substituted 1,2,4-oxadiazoles?

- Methodology :

-

Comparative Analysis : Tabulate reaction conditions (Table 1) from literature to identify outliers.

-

Mechanistic Studies : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps.

-

Experimental Validation : Replicate conflicting protocols with controlled variables (e.g., solvent polarity, temperature) .

Table 1 : Comparison of Synthetic Conditions for Aryl-Substituted Oxadiazoles

Precursor Reagent Solvent Yield (%) Reference 2-Fluoro-6-iodobenzohydrazide POCl₃ Toluene 72 2-Chlorobenzohydrazide PCl₅ DCM 65

Q. How do halogen substituents (F, I) influence the binding affinity of 1,2,4-oxadiazole derivatives to biological targets?

- Methodology :

- SAR Studies : Synthesize derivatives with varying halogens (F, Cl, Br, I) and test against targets (e.g., p38 MAP kinase).

- Docking Simulations : Use AutoDock Vina to model interactions (e.g., halogen bonding with kinase ATP pockets).

- Thermodynamic Analysis : Measure binding constants (Kd) via ITC (Isothermal Titration Calorimetry) .

Q. What molecular design strategies optimize the physicochemical properties of this compound for agrochemical applications?

- Methodology :

- Lipophilicity Tuning : Introduce alkyl/aryl groups to adjust logP (e.g., ClogP calculations via ChemAxon).

- Bioisosteric Replacement : Replace iodine with trifluoromethyl (-CF₃) to enhance metabolic stability.

- In Silico Screening : Use QSAR models to predict herbicidal activity based on electronic parameters (HOMO/LUMO gaps) .

Key Considerations

- Data Contradictions : Address discrepancies in synthetic yields by standardizing reaction conditions (e.g., inert atmosphere, anhydrous solvents).

- Advanced Tools : Leverage computational chemistry (Multiwfn, Gaussian) and crystallography for mechanistic and structural insights.

- Biological Relevance : Prioritize halogen bonding and steric effects in SAR studies for targeted drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。